molecular formula C6H14ClN B1419335 N-cyclopropyl-N-isopropylamine hydrochloride CAS No. 246257-63-6

N-cyclopropyl-N-isopropylamine hydrochloride

Cat. No.: B1419335
CAS No.: 246257-63-6
M. Wt: 135.63 g/mol
InChI Key: PUIXXJOADHWACF-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-isopropylamine hydrochloride is an organic compound with the molecular formula C6H14ClN It is a hydrochloride salt of N-cyclopropyl-N-isopropylamine, which is a secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-isopropylamine hydrochloride typically involves the reaction of cyclopropylamine with isopropylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

Cyclopropylamine+Isopropylamine+HClN-cyclopropyl-N-isopropylamine hydrochloride\text{Cyclopropylamine} + \text{Isopropylamine} + \text{HCl} \rightarrow \text{this compound} Cyclopropylamine+Isopropylamine+HCl→N-cyclopropyl-N-isopropylamine hydrochloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of advanced reactors, precise temperature control, and purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-isopropylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-cyclopropyl-N-isopropylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-isopropylamine hydrochloride involves its interaction with specific molecular targets. As a secondary amine, it can form hydrogen bonds and interact with various biological molecules. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors.

Comparison with Similar Compounds

  • N-methyl-N-isopropylamine hydrochloride
  • N-ethyl-N-isopropylamine hydrochloride
  • N-cyclopropyl-N-methylamine hydrochloride

Comparison: N-cyclopropyl-N-isopropylamine hydrochloride is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-propan-2-ylcyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(2)7-6-3-4-6;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXXJOADHWACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246257-63-6
Record name N-(propan-2-yl)cyclopropanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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